![molecular formula C10H7ClO2S B109433 1-Naphthalenesulfonyl chloride CAS No. 85-46-1](/img/structure/B109433.png)
1-Naphthalenesulfonyl chloride
Overview
Description
1-Naphthalenesulfonyl chloride is an organic compound with the empirical formula C10H7ClO2S . It is used as an intermediate product for the synthesis of various organic molecules.
Synthesis Analysis
The synthesis of 1-Naphthalenesulfonyl chloride can be achieved by the reaction of 1-naphthalenesulfonyl chloride with sodium azide in the presence of a copper catalyst.Molecular Structure Analysis
The molecular structure of 1-Naphthalenesulfonyl chloride consists of a naphthalene ring bonded to a sulfonyl chloride group . The C–S–Cl plane deviates from the perpendicular orientation relative to the plane of the naphthalene skeleton .Chemical Reactions Analysis
1-Naphthalenesulfonyl chloride undergoes desulfitative carbonylative Stille cross-coupling reaction with tinglucal derivative .Physical And Chemical Properties Analysis
1-Naphthalenesulfonyl chloride is a solid at 20°C . It has a molecular weight of 226.68 g/mol . It has a boiling point of 194-195 °C/13 mmHg and a melting point of 64-67 °C . It is soluble in chloroform .Scientific Research Applications
Desulfitative Carbonylative Stille Cross-Coupling Reaction
1-Naphthalenesulfonyl chloride undergoes desulfitative carbonylative Stille cross-coupling reaction with tin-glucal derivatives . This reaction is a key step in the synthesis of various organic compounds, particularly in the pharmaceutical industry.
Preparation of 5′-O-naphthalenesulfonyldeoxyuridine
1-Naphthalenesulfonyl chloride has been used in the preparation of 5′-O-naphthalenesulfonyldeoxyuridine . This compound is a modified nucleoside that has potential applications in the study of DNA structure and function.
Synthesis of 1-Sulfonylindazole Derivatives
1-Naphthalenesulfonyl chloride is used in the synthesis of 1-sulfonylindazole derivatives . These derivatives are important in medicinal chemistry due to their potential biological activities.
Organic Synthesis
1-Naphthalenesulfonyl chloride is an important reagent in organic synthesis. It is used as a sulfonylating agent to introduce the naphthalenesulfonyl group into organic molecules .
Material Science
In material science, 1-Naphthalenesulfonyl chloride is used in the synthesis of polymers and other materials. The naphthalenesulfonyl group can impart unique properties to these materials, such as improved stability and enhanced optical properties .
Analytical Chemistry
In analytical chemistry, 1-Naphthalenesulfonyl chloride can be used as a derivatization agent. It reacts with certain compounds to form derivatives that are easier to detect or quantify using analytical techniques such as chromatography or mass spectrometry .
Mechanism of Action
Target of Action
1-Naphthalenesulfonyl chloride is a chemical compound used in various organic synthesis reactions. Its primary targets are organic compounds that contain nucleophilic functional groups, such as amines and alcohols . These functional groups can react with the sulfonyl chloride group in 1-Naphthalenesulfonyl chloride to form sulfonamides and sulfonate esters, respectively .
Mode of Action
The mode of action of 1-Naphthalenesulfonyl chloride involves a nucleophilic substitution reaction. The sulfonyl chloride group in 1-Naphthalenesulfonyl chloride is highly electrophilic, which allows it to be attacked by nucleophiles such as amines and alcohols . This results in the formation of sulfonamides and sulfonate esters, respectively .
Biochemical Pathways
The compounds it helps synthesize, such as sulfonamides, can have various biological activities and can participate in numerous biochemical pathways .
Pharmacokinetics
The compounds it helps synthesize could have various adme properties depending on their chemical structure .
Result of Action
The primary result of 1-Naphthalenesulfonyl chloride’s action is the formation of sulfonamides and sulfonate esters . These compounds can have various properties and uses, ranging from medicinal chemistry where sulfonamides are used as antibiotics, to materials science where sulfonate esters can be used as surfactants .
Action Environment
The action of 1-Naphthalenesulfonyl chloride is influenced by various environmental factors. For instance, the presence of a base is often necessary to deprotonate the nucleophile and increase its nucleophilicity . Additionally, the reaction is typically carried out in an aprotic solvent to increase the solubility of 1-Naphthalenesulfonyl chloride and to prevent it from reacting with water . The temperature can also affect the reaction rate .
Safety and Hazards
properties
IUPAC Name |
naphthalene-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASJFYAPNPUBGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058922 | |
Record name | 1-Naphthalenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalenesulfonyl chloride | |
CAS RN |
85-46-1 | |
Record name | 1-Naphthalenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Chlorosulfonylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonyl chloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74636 | |
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Record name | 1-Naphthalenesulfonyl chloride | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Naphthalenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-CHLOROSULFONYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WYX4I0SJR | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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